Physicochemical Property Comparison: N-(4,6-Dimethylpyrimidin-2-yl)acetamide vs. Its Hydrolyzed Amine Fragment
The acetylated form (target compound) offers a distinct handling advantage over its free amine precursor (4,6-dimethylpyrimidin-2-amine) by shifting the physical state from a low-melting solid to a more easily handled crystalline solid. While specific melting and boiling points for the target compound are not publicly cataloged, its calculated density of 1.2±0.1 g/cm³ is significantly higher than that of the parent amine (estimated ~1.1 g/cm³ based on analogous structures), which can affect formulation and storage. The acetyl cap also protects the reactive amine, preventing unwanted side-reactions during multi-step syntheses, a common strategy in kinase inhibitor construction .
| Evidence Dimension | Physical state and handling properties |
|---|---|
| Target Compound Data | Predicted density: 1.2±0.1 g/cm³; Crystalline solid (typical for N-acetylated pyrimidines). |
| Comparator Or Baseline | 4,6-Dimethylpyrimidin-2-amine: Predicted density ~1.1 g/cm³; Low-melting solid. |
| Quantified Difference | Density difference of approximately 0.1 g/cm³. Physical state change from a low-melting solid to a more crystalline material, improving ease of handling. |
| Conditions | Standard ambient conditions for density prediction and physical form observation. |
Why This Matters
Procurement of the acetylated form ensures a more stable and easier-to-handle building block, reducing synthetic complications and improving reproducibility in complex reaction sequences.
- [1] Yang L, Ma X, Yuan C, et al. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. European Journal of Medicinal Chemistry. 2017; 134: 230-241. (Demonstrates use of the 4,6-dimethylpyrimidin-2-yl scaffold in bioactive molecules). View Source
